molecular formula C17H14F3N5O2 B15102859 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15102859
M. Wt: 377.32 g/mol
InChI Key: PTXRZWWEFUUHBP-UHFFFAOYSA-N
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Description

N-[3-(2-Methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • Tetrazole core: A 2-methyl-2H-tetrazol-5-yl substituent at the meta-position of the phenyl ring. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids .
  • Trifluoromethoxy group: A 4-(trifluoromethoxy)phenyl moiety attached to the acetamide backbone. The trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism, contributing to improved pharmacokinetic profiles .

This compound is hypothesized to target ion channels or G-protein-coupled receptors (GPCRs) due to structural similarities with known sodium channel inhibitors (e.g., aminotriazines in ) and tetrazole-containing GPCR modulators .

Properties

Molecular Formula

C17H14F3N5O2

Molecular Weight

377.32 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H14F3N5O2/c1-25-23-16(22-24-25)12-3-2-4-13(10-12)21-15(26)9-11-5-7-14(8-6-11)27-17(18,19)20/h2-8,10H,9H2,1H3,(H,21,26)

InChI Key

PTXRZWWEFUUHBP-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methylphenylhydrazine with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-(trifluoromethoxy)phenylacetic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxidized tetrazole derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison
Compound Name Key Structural Features Target/Activity
Target Compound - 2-Methyltetrazole-phenyl
- 4-Trifluoromethoxyphenyl-acetamide
Putative sodium channel modulator or GPCR antagonist (inferred from analogs)
Compound 16n ()
(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- Tetrazole core
- Trifluoromethyl/trifluoromethoxy groups
Free Fatty Acid Receptor 2 (FFAR2) antagonist
Compound 52 ()
N-(2-methyl-3-((4-(4-((4-(trifluoromethoxy)benzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide
- Triazine core
- Trifluoromethoxy-benzyl-piperidine
Tetrodotoxin-sensitive sodium channel inhibitor (IC₅₀ = 12 nM)
Compound
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Pyrimidoindole core
- Trifluoromethoxyphenyl-acetamide
Unspecified; structural analogs show kinase inhibition

Key Observations :

  • Unlike Compound 16n (), which uses a tetrazole as a bioisostere for carboxylic acids, the target’s 2-methyltetrazole may enhance metabolic stability while reducing acidity .
Pharmacological Comparison
  • GPCR Modulation : Compound 16n () antagonizes FFAR2, highlighting the role of tetrazoles in GPCR targeting. The target’s tetrazole may confer similar receptor-binding capabilities .
  • Anti-Exudative Activity: Acetamide derivatives in (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-inflammatory effects, suggesting the target could share therapeutic applications .
Physicochemical Properties
Property Target Compound Compound 52 () Compound 16n ()
Molecular Weight ~397 g/mol (estimated) 538.5 g/mol 489.4 g/mol
logP ~3.5 (predicted) 4.2 4.8
Hydrogen Bond Donors 1 (NH acetamide) 2 (NH acetamide + NH triazine) 2 (NH acetamide + NH tetrazole)
Solubility Moderate (trifluoromethoxy) Low (lipophilic triazine) Moderate (tetrazole polarity)

Analysis :

  • The target’s lower molecular weight (~397 vs. 538.5 for Compound 52) may improve bioavailability.
  • The trifluoromethoxy group balances lipophilicity (logP ~3.5) with moderate solubility, contrasting with the highly lipophilic triazine in Compound 52 .

Biological Activity

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrazole moiety, which is known for its biological significance. The presence of the trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity against specific biological targets, including enzymes involved in cancer progression. For instance, tetrazole-containing compounds have been linked to the inhibition of mitotic kinesins, which play critical roles in cell division.

Inhibition of HSET (KIFC1)

A notable study highlighted that derivatives with a 2-methyl tetrazol-5-yl substituent demonstrated significant inhibition of HSET with an IC50 value of 27 nM . This suggests that this compound may also inhibit HSET, potentially leading to increased multipolar spindle formation in cancer cells.

Biological Activity Data

A summary table of biological activities observed for related compounds is presented below:

Compound Target IC50 (nM) Effect
Compound AHSET27Induces multipolar spindles
Compound BEg550Reduces cancer cell proliferation
This compoundHSET (predicted)TBDTBD

Study on Cancer Cell Lines

In a controlled study involving centrosome-amplified human cancer cell lines, treatment with tetrazole derivatives resulted in a marked increase in multipolar mitotic figures. This effect was attributed to the inhibition of HSET activity, leading to disrupted spindle formation and subsequent apoptosis in cancer cells .

Antihypertensive Activity

Another investigation explored the antihypertensive properties of related tetrazole derivatives. While primarily focused on angiotensin-II receptor antagonism, these findings suggest that modifications in the tetrazole structure can yield diverse pharmacological effects .

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